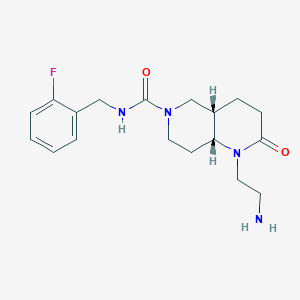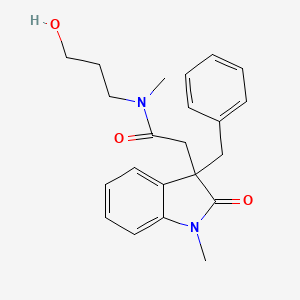
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one, also known as Moracin M, is a natural compound found in the root bark of Morus alba L., commonly known as the white mulberry tree. This compound has been studied extensively for its potential therapeutic effects in various diseases.
Wirkmechanismus
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M exerts its therapeutic effects through various mechanisms. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. In diabetes, it improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. Inflammation is reduced by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has been shown to have various biochemical and physiological effects. In cancer cells, it induces DNA damage and inhibits cell proliferation. In diabetes, it improves glucose uptake and insulin sensitivity. Inflammation is reduced by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. However, the limited availability and high cost of the compound can be a limitation for some experiments. Additionally, the compound's low solubility in water can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M can focus on its potential therapeutic effects in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the identification of more potent analogs can improve the compound's therapeutic potential. Finally, studies can be conducted to investigate the compound's pharmacokinetics and toxicity in vivo to determine its suitability as a potential drug candidate.
Conclusion:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M is a natural compound found in the root bark of Morus alba L. that has been studied extensively for its potential therapeutic effects in various diseases. Its anti-cancer, anti-diabetic, and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M can be synthesized from the root bark of Morus alba L. using various extraction and purification methods. One such method involves extracting the root bark with ethanol, followed by column chromatography using silica gel and eluted with a mixture of ethyl acetate and hexane. The purified compound can then be identified using various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. Studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-13(5-4-12-2-1-7-17-12)11-3-6-14-15(10-11)19-9-8-18-14/h1-7,10H,8-9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOHIWYSRXRXEL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(furan-2-YL)prop-2-EN-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methylpyrrolidin-1-yl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5302487.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5302493.png)


![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5302522.png)
![3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide](/img/structure/B5302528.png)
![3-[(2-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5302535.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5302546.png)
![2-(2-chloro-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5302552.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5302564.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5302581.png)
![3-(butylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5302585.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5302595.png)